3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(6-pyrazol-1-ylpyridazin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c24-16(13-4-5-15(20-19-13)23-7-2-6-18-23)21-8-10-22(11-9-21)17(25)14-3-1-12-26-14/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZSZSZJQOBXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine” likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the pyridazine ring: This can be synthesized by the condensation of a dihydropyridazine with an appropriate aldehyde or ketone.
Formation of the furan ring: This can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Formation of the piperazine ring: This can be synthesized by the reaction of ethylenediamine with a dihaloalkane.
Coupling reactions: The final compound can be assembled through a series of coupling reactions, such as amide bond formation, to link the different functional groups together.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound “3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone.
Reduction: The pyrazole and pyridazine rings can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone, while reduction of the pyrazole ring would yield a dihydropyrazole.
Scientific Research Applications
The compound 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine is a novel chemical entity that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, mechanisms of action, and relevant findings from recent studies.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives that inhibit poly(ADP-ribose) polymerase (PARP) have been shown to induce apoptosis in cancer cells, particularly those with BRCA mutations. The mechanism involves disrupting DNA repair pathways, leading to increased cell death under genotoxic stress.
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds within this class have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vivo studies demonstrated that certain pyrazole derivatives exhibit superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Neuroprotective Effects
The neuroprotective properties of similar compounds have also been investigated. Studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases . The furan moiety may enhance the compound's interaction with biological targets due to its electrophilic nature.
Antimicrobial Activity
Emerging data indicate that certain derivatives of this compound possess antimicrobial properties against various pathogens. The structural features allow for effective binding to bacterial enzymes or receptors, inhibiting their growth. This application opens avenues for developing new antibiotics amidst rising antibiotic resistance.
Case Study 1: Anticancer Mechanism
A study conducted on a related compound demonstrated its efficacy in inhibiting PARP activity in breast cancer cell lines. The compound led to a significant reduction in cell viability (IC50 values in the micromolar range), showcasing its potential as an anticancer agent targeting DNA repair mechanisms .
Case Study 2: Anti-inflammatory Efficacy
In a comparative study of pyrazole derivatives, one compound exhibited an ED50 value of 65.6 μmol/kg in a carrageenan-induced rat paw edema model, significantly outperforming celecoxib (ED50 = 78.8 μmol/kg). This highlights the potential of these compounds as viable alternatives for treating inflammatory conditions .
Case Study 3: Neuroprotection
Research involving the neuroprotective effects of pyrazole derivatives revealed that specific compounds could reduce neuronal apoptosis induced by oxidative stress, with IC50 values indicating effective protection at low concentrations .
Mechanism of Action
The mechanism of action of the compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups suggests that it could engage in various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:
Key Comparisons
Piperazine vs. Piperidine Substituents
- The target compound’s piperazine-furan carbonyl group (Position 3) introduces two nitrogen atoms and a carbonyl-furan moiety, enhancing polarity and hydrogen-bonding capacity compared to piperidine in . Piperidine’s chair conformation may reduce steric strain but lacks the electronic diversity of the furan-carbonyl system.
Aromatic vs. However, the latter’s carbonyl group may improve solubility in polar solvents or binding to hydrophilic targets.
Pyrazole Modifications Pyrazole substituents with ethoxy-phenoxy groups (e.g., compound 10b in ) exhibit greater steric bulk and electron-withdrawing effects compared to the unsubstituted pyrazole in the target compound. Such modifications are critical in DHODH inhibition, suggesting the target’s pyrazole may require optimization for similar applications.
Planarity and Conformational Stability
- The N-phenylamine derivative adopts a planar conformation stabilized by intramolecular H-bonding, whereas the target compound’s piperazine-furan carbonyl group may introduce torsional flexibility. Planarity is often advantageous for intercalation or enzyme binding.
Research Findings and Data Tables
Crystallographic Data (Selected Compounds)
| Compound | Conformation | Dihedral Angles | Intermolecular Interactions |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Hypothesized H-bonding with carbonyl. |
| 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine | Piperidine chair conformation | 10.36° (pyridazine-pyrazole planes) | Van der Waals interactions dominant. |
| N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine | Planar (r.m.s. deviation 0.044 Å) | S(6) H-bond motif; π-π stacking (3.68 Å) | Intermolecular H-bonding chains . |
Biological Activity
The compound 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridazine core
- A pyrazole moiety
- A furan-2-carbonyl group attached to a piperazine ring
This unique combination of functional groups may contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:
- Receptor Binding : The furan and piperazine components facilitate binding to specific receptors, potentially influencing signal transduction pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other pyrazole derivatives that have shown selective inhibition of COX-1 and COX-2 enzymes .
Therapeutic Applications
Research indicates that this compound may exhibit:
- Anti-inflammatory Properties : Similar compounds have demonstrated significant anti-inflammatory effects in animal models, suggesting potential therapeutic use in conditions like arthritis .
- Anticancer Activity : Pyrazole derivatives have been explored for their anticancer properties, with some showing efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
In a study evaluating a series of pyrazole derivatives, compounds structurally related to this compound exhibited promising anti-inflammatory effects with minimal side effects. One derivative showed an IC50 value comparable to standard anti-inflammatory drugs like diclofenac sodium .
Anticancer Activity
A recent investigation into the anticancer potential of pyridazine derivatives revealed that compounds with similar structural features could inhibit the growth of various cancer cell lines. For instance, derivatives demonstrated significant cytotoxicity against breast and lung cancer cells, with mechanisms involving the modulation of apoptosis-related proteins .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyrazole Derivative A | Structure | Anti-inflammatory, COX-2 selective |
| Pyrazole Derivative B | Structure | Anticancer, apoptosis induction |
| 3-[4-(Furan-2-carbonyl)piperazine] | Structure | Potential dual action (anti-inflammatory & anticancer) |
Q & A
Q. What are the common synthetic routes for preparing 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(1H-pyrazol-1-yl)pyridazine?
The synthesis typically involves multi-step reactions, starting with the coupling of furan-2-carbonyl chloride to piperazine under basic conditions (e.g., NaH in DMF), followed by amide bond formation with pyridazine derivatives. Key steps include:
- Step 1 : Furan-2-carbonyl chloride reacts with piperazine in anhydrous DMF at 0–5°C to yield 4-(furan-2-carbonyl)piperazine .
- Step 2 : Activation of the pyridazine core (e.g., 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid) using carbodiimide coupling agents (e.g., EDC/HCl) to react with the intermediate piperazine derivative .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from benzene/hexane mixtures .
Q. How is the structural integrity of the compound verified post-synthesis?
Characterization employs:
- Spectroscopy : ¹H/¹³C NMR to confirm furan, pyridazine, and pyrazole moieties. For example, furan protons appear as distinct doublets (δ 6.3–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ peak at m/z 412.5) .
- X-ray Crystallography : For unambiguous confirmation of regiochemistry, as demonstrated for analogous pyridazine derivatives .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens focus on:
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., ATP-binding site competition in tyrosine kinases) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Receptor Binding : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the piperazine moiety .
Advanced Research Questions
Q. How can regioselectivity challenges during pyridazine functionalization be addressed?
Regioselective substitution at the pyridazine C-3 and C-6 positions is achieved via:
- Directed Metalation : Use of LDA (lithium diisopropylamide) to deprotonate specific positions, followed by electrophilic quenching .
- Microwave-Assisted Synthesis : Enhanced reaction control to minimize side products, as seen in analogous pyridazine derivatives .
- Protecting Groups : Temporary protection of reactive sites (e.g., Boc for piperazine) to direct coupling to the desired position .
Q. How to resolve contradictions in reported biological activity data for structurally similar compounds?
Contradictions often arise from substituent effects or assay variability. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., furan vs. thiophene in the carbonyl group) to isolate pharmacophores .
- Standardized Assay Protocols : Replicate experiments using identical cell lines (e.g., NIH/3T3 fibroblasts) and inhibitor concentrations (e.g., 10 µM) .
- Computational Docking : Molecular dynamics simulations to predict binding affinities for targets like kinase domains, validated by in vitro data .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Co-Solvent Systems : Use of DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility .
- Prodrug Design : Introduction of hydrolyzable groups (e.g., acetylated piperazine) to improve membrane permeability .
- Lipid Formulations : Encapsulation in liposomes or micelles, as demonstrated for pyridazine-based antitumor agents .
Q. How can reaction yields be improved during scale-up synthesis?
- Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of pyrazole groups, achieving >80% yield .
- Flow Chemistry : Continuous flow reactors to maintain precise temperature control (e.g., 60°C ± 2°C) and reduce side reactions .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Methodological Considerations
Q. What analytical techniques are critical for detecting degradation products?
- HPLC-MS : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify hydrolyzed furan or pyrazole derivatives .
- Stability Studies : Accelerated degradation under stress conditions (40°C/75% RH for 4 weeks) to predict shelf-life .
Q. How to design a robust SAR study for this compound?
- Scaffold Modification : Synthesize analogs with varied substituents (e.g., replacing furan with thiophene or altering piperazine N-substituents) .
- High-Throughput Screening : 96-well plate assays to test >100 derivatives against a panel of biological targets .
- Data Correlation : Multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logP, polar surface area) with activity .
Q. What are the best practices for replicating published synthesis protocols?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
